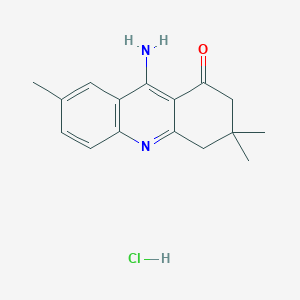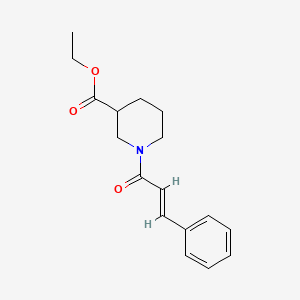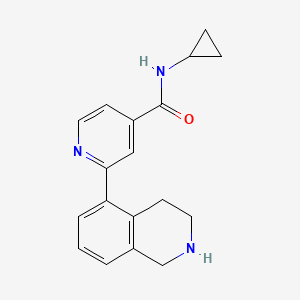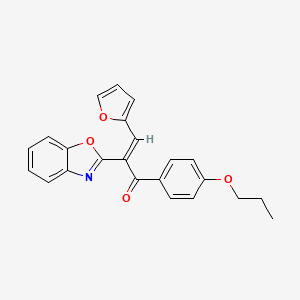![molecular formula C17H19NO5S B5494942 methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5494942.png)
methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate, also known as DEB-TMC, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and biology. It belongs to the class of thiophene-based compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
科学的研究の応用
Methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicine and biology. It has been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been found to exhibit anti-cancer properties, particularly against breast cancer and melanoma cells. Additionally, it has been found to exhibit anti-bacterial properties, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate has also been found to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
Methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate has several advantages for lab experiments, including its high purity and high yield, which make it easy to work with. It has also been found to be stable under a wide range of conditions, which makes it suitable for long-term storage. However, one limitation of methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate. One direction is the development of new derivatives of the compound with improved properties, such as increased solubility and potency. Another direction is the study of the compound's effects on other diseases and conditions, such as Alzheimer's disease and diabetes. Additionally, the development of new methods for the synthesis of methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate and its derivatives could lead to more efficient and cost-effective production of the compound.
合成法
The synthesis of methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate involves a multi-step reaction process that begins with the reaction of 2,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-amino-2-thiophenecarboxylic acid methyl ester to produce methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate. The synthesis method has been optimized to yield high purity and high yield of the compound.
特性
IUPAC Name |
methyl 3-[(2,4-diethoxybenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-22-11-6-7-12(14(10-11)23-5-2)16(19)18-13-8-9-24-15(13)17(20)21-3/h6-10H,4-5H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASAWXAUTXYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(2,4-diethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)


![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5494888.png)

![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5494926.png)

![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5494935.png)